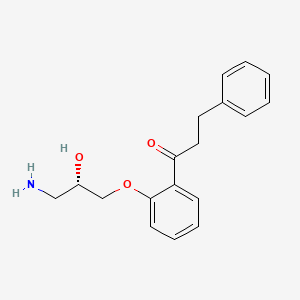

N-Depropylpropafenone, (S)-

Description

Contextualization within Propafenone (B51707) Metabolism and Antiarrhythmic Drug Research

Propafenone is a Class 1C antiarrhythmic agent used to treat irregular heart rhythms. ontosight.ai It is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (S)-propafenone and (R)-propafenone. smolecule.com These enantiomers, while structurally mirror images, can exhibit different pharmacological activities. The body metabolizes propafenone primarily in the liver through several pathways, leading to the formation of active metabolites. smolecule.comdrugbank.com

Two major metabolites are 5-hydroxypropafenone (B19502) (5-OHP) and N-depropylpropafenone (NDPP). pom.go.idnih.gov The formation of these metabolites is genetically determined and influences the drug's efficacy and potential side effects. pom.go.id N-depropylpropafenone is formed through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2. pom.go.idresearchgate.net

The study of N-depropylpropafenone, particularly the (S)- enantiomer, is critical because metabolites can contribute to the parent drug's therapeutic effects or be responsible for adverse reactions. ontosight.ai Research has shown that N-depropylpropafenone possesses antiarrhythmic properties, although its potency may differ from the parent compound. nih.gov In individuals who are "poor metabolizers" of propafenone via the CYP2D6 pathway (which produces 5-OHP), N-depropylpropafenone becomes the principal metabolite. nih.gov

Rationale for Dedicated Academic Study of N-Depropylpropafenone, (S)-

The dedicated academic study of N-Depropylpropafenone, (S)- is driven by several key factors. A primary motivation is the stereoselective nature of propafenone's metabolism. The two enantiomers of propafenone, (R)- and (S)-, are metabolized at different rates by different enzymes. ingentaconnect.comnih.gov This stereoselectivity can be influenced by the concentration of the drug. ingentaconnect.comnih.gov

For instance, studies using human liver microsomes have shown that the metabolism of propafenone by the enzyme CYP3A4 is stereoselective and dependent on the substrate concentration. nih.gov At low concentrations of racemic propafenone, the (R)-enantiomer is metabolized faster, while at high concentrations, the (S)-enantiomer is eliminated more quickly. nih.gov Furthermore, there can be interactions between the enantiomers, where one can inhibit the metabolism of the other. ingentaconnect.comnih.gov Specifically, (R)-propafenone has been shown to inhibit the metabolism of (S)-propafenone. ingentaconnect.com

Understanding the specific contribution of the (S)-enantiomer of N-depropylpropafenone is crucial because the (S)-enantiomer of the parent drug, propafenone, is a more potent beta-blocker than the (R)-enantiomer. strides.com Therefore, any factor that alters the metabolism of (S)-propafenone, such as the formation of its N-depropyl metabolite, could have clinically relevant consequences.

Scope and Research Significance of the (S)-Enantiomer in Metabolite Profiling

Metabolite profiling, the comprehensive analysis of all metabolites in a biological system, is a powerful tool in pharmaceutical research. frontiersin.org In the context of propafenone, profiling the (S)-enantiomer of N-depropylpropafenone is of significant research interest. This is because the stereochemistry of a drug and its metabolites can profoundly impact their pharmacological and toxicological profiles.

Research has focused on developing sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify the individual enantiomers of propafenone and its metabolites in biological samples like plasma and urine. researchgate.netingentaconnect.comnih.gov These methods are essential for conducting detailed pharmacokinetic and pharmacodynamic studies.

Interactive Data Table: Key Enzymes and Metabolites in Propafenone Metabolism

| Parent Compound | Metabolite | Forming Enzyme(s) | Significance |

| Propafenone | 5-hydroxypropafenone (5-OHP) | CYP2D6 | Active metabolite with antiarrhythmic properties. pom.go.id |

| Propafenone | N-Depropylpropafenone (NDPP) | CYP3A4, CYP1A2 | Active metabolite, particularly important in poor metabolizers. pom.go.idnih.gov |

Interactive Data Table: Stereoselective Metabolism of Propafenone by CYP3A4

| Substrate Concentration | Faster Metabolized Enantiomer | Reference |

| Low | (R)-propafenone | nih.gov |

| High | (S)-propafenone | nih.gov |

Structure

3D Structure

Properties

CAS No. |

138584-26-6 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-[2-[(2S)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m0/s1 |

InChI Key |

HIGKMVIPYOFHBP-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@H](CN)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization in Research Contexts

Biosynthesis of N-Depropylpropafenone, (S)- from Propafenone (B51707)

N-Depropylpropafenone is a primary metabolite of propafenone, formed in the liver through N-dealkylation. drugbank.com This metabolic process is primarily mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2. nih.gov The formation of N-Depropylpropafenone from propafenone is a key pathway in the drug's biotransformation.

Research has demonstrated a stereoselective nature in the N-depropylation of propafenone. Studies utilizing human hepatic recombinant CYP1A2 have shown that the metabolism of the (S)-enantiomer of propafenone is favored, particularly at higher substrate concentrations. At lower concentrations of racemic propafenone, the metabolism of the (R)-enantiomer by CYP1A2 is faster. This concentration-dependent stereoselectivity highlights the complex enzymatic processes involved in the formation of (S)-N-Depropylpropafenone.

Laboratory Synthesis Strategies for N-Depropylpropafenone, (S)- and Related Analogs

While (S)-N-Depropylpropafenone is a well-known metabolite, detailed protocols for its de novo laboratory synthesis are not widely published in the scientific literature. For research purposes, this compound is most commonly acquired as a commercially available reference standard, often as an oxalate (B1200264) salt. synzeal.comcleanchemlab.comscribd.com These standards are essential for the accurate quantification and identification of the metabolite in biological samples.

The synthesis of isotopically labeled analogs, such as N-Depropylpropafenone-d5, has been described for use in metabolic studies. The general approach for creating such analogs involves the use of deuterated precursors in the synthesis of the parent drug, propafenone, followed by a depropylation step.

Although a specific synthesis for (S)-N-Depropylpropafenone is not readily found, the synthesis of various propafenone analogs has been explored, providing insight into the chemical manipulation of this class of compounds. These synthetic strategies often involve the opening of an epoxide ring with different amines. nih.gov For instance, a general procedure involves reacting an appropriate epoxide with an amine in a solvent like ethanol, sometimes under microwave irradiation to accelerate the reaction. nih.gov

To obtain the specific (S)-enantiomer of N-Depropylpropafenone, a likely laboratory approach would involve the chiral separation of a racemic mixture of N-Depropylpropafenone. Techniques such as chiral high-performance liquid chromatography (HPLC) are well-established for separating enantiomers and could be applied for this purpose. researchgate.netnih.govchromatographyonline.comrsc.org

Derivatization Techniques for Analytical and Structural Characterization Studies

The accurate analysis of chiral compounds like (S)-N-Depropylpropafenone in biological matrices often requires derivatization to enhance separation and detection. A key technique employed in the study of propafenone and its metabolites is pre-column derivatization with a chiral reagent, followed by HPLC analysis.

A widely used chiral derivatizing agent for this purpose is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). This reagent reacts with the primary amine group of N-Depropylpropafenone to form diastereomers, which can then be separated on a standard achiral HPLC column. One study described the simultaneous determination of propafenone and N-depropylpropafenone enantiomers using this method. The derivatization was carried out by dissolving the sample residue in a solution of GITC in acetonitrile (B52724) and incubating at 35°C for 10 minutes. The resulting diastereomers were then analyzed by reversed-phase HPLC with UV detection.

The table below summarizes the conditions for a typical GITC derivatization and subsequent HPLC analysis as reported in the literature.

| Parameter | Condition |

| Derivatization Reagent | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |

| Reaction Solvent | Acetonitrile |

| Reaction Temperature | 35°C |

| Reaction Time | 10 minutes |

| HPLC Column | Reversed-phase (e.g., ODS) |

| Detection | UV |

This derivatization strategy has proven effective for the stereoselective analysis of propafenone and its metabolites, enabling detailed pharmacokinetic and metabolic studies.

Metabolic Biotransformation and Enzymatic Interactions

Cytochrome P450 Enzyme Systems Involved in N-Depropylation

Role of CYP1A2 in N-Depropylation

CYP1A2 plays a crucial role in the N-dealkylation of propafenone (B51707). researchgate.netnih.govnih.govnih.gov Studies have demonstrated a strong correlation between the rate of N-depropylpropafenone formation and the amount of CYP1A2 present in human liver microsomes. nih.gov Research using transgenic cell lines expressing human CYP1A2 has confirmed its involvement in the enantioselective N-depropylation of propafenone. ingentaconnect.com Furthermore, antibodies directed against CYP1A2 have been shown to inhibit the formation of N-depropylpropafenone, further solidifying its role in this metabolic pathway. nih.gov

Role of CYP3A4 in N-Depropylation

Alongside CYP1A2, CYP3A4 is also a key enzyme in the N-depropylation of propafenone. researchgate.netnih.govnih.govnih.govresearchgate.netg-standaard.nlnih.gov The contribution of CYP3A4 to this metabolic process has been established through various in vitro studies. researchgate.netnih.gov Inhibition of N-depropylpropafenone formation has been observed with antibodies targeting CYP3A4. nih.gov Additionally, known substrates of CYP3A4, such as midazolam and verapamil, act as competitive inhibitors in the formation of N-depropylpropafenone. nih.gov Both CYP1A2 and CYP3A4 expressed in yeast have been shown to catalyze the N-dealkylation of propafenone. nih.gov

Interplay with CYP2D6-mediated Propafenone Metabolism

In individuals with reduced or deficient CYP2D6 activity (poor metabolizers), the 5-hydroxylation pathway is diminished. nih.gov Consequently, the metabolic burden shifts towards the N-depropylation pathway, potentially leading to higher plasma concentrations of N-depropylpropafenone. researchgate.netnih.gov This is particularly relevant as N-depropylpropafenone possesses electrophysiological potency comparable to propafenone itself. researchgate.net The FDA has issued warnings regarding the simultaneous use of propafenone with inhibitors of both CYP2D6 and CYP3A4, as this can significantly increase propafenone concentrations and associated risks. nih.gov

Stereoselectivity in N-Depropylation Metabolism

The N-depropylation of propafenone exhibits stereoselectivity, meaning that the two enantiomers, (S)- and (R)-propafenone, are metabolized at different rates. ingentaconnect.com This stereoselectivity is influenced by substrate concentration and interactions between the enantiomers themselves.

Concentration-Dependent Stereoselectivity of CYP1A2-Mediated N-Depropylation

Research utilizing human hepatic recombinant CYP1A2 has revealed that the stereoselectivity of propafenone N-depropylation is dependent on the substrate concentration. ingentaconnect.com At low concentrations of racemic propafenone, stereoselectivity is observed, whereas it diminishes at higher concentrations. ingentaconnect.com

When the individual enantiomers are studied, a complex pattern emerges. At higher concentrations, (S)-propafenone is metabolized more rapidly than its (R)-enantiomer. ingentaconnect.com Conversely, at lower concentrations, (R)-propafenone is eliminated at a faster rate than the (S)-isomer. ingentaconnect.com This concentration-dependent switch in stereoselectivity highlights the intricate kinetics of CYP1A2-mediated metabolism.

| Concentration | Favored Enantiomer for Metabolism |

| Low | R-(-)-propafenone |

| High | S-(+)-propafenone |

This table summarizes the concentration-dependent stereoselectivity of CYP1A2-mediated N-depropylation of propafenone.

Enantiomer-Enantiomer Interactions Affecting Metabolic Rates

A significant aspect of propafenone metabolism is the interaction between its (S)- and (R)-enantiomers. ingentaconnect.comnih.govnih.govahajournals.org It has been demonstrated that (R)-propafenone can inhibit the metabolism of (S)-propafenone. ingentaconnect.comnih.govahajournals.org In vitro studies with human CYP1A2 have determined an IC50 value of 0.225 mmol/L for the inhibition of (S)-(+)-propafenone metabolism by (R)-(-)-propafenone. ingentaconnect.com

This enantiomer-enantiomer interaction has clinical implications. The clearance of (S)-propafenone is significantly reduced when administered as a racemic mixture compared to when it is given as a single enantiomer. nih.gov This inhibition of the (S)-enantiomer's metabolism by the (R)-enantiomer can lead to more pronounced pharmacological effects. nih.govahajournals.org

| Interacting Enantiomers | Effect | IC50 (CYP1A2) |

| (R)-propafenone on (S)-propafenone metabolism | Inhibition | 0.225 mmol/L |

This table details the inhibitory effect of (R)-propafenone on the metabolism of (S)-propafenone by CYP1A2.

Genetic Polymorphisms and Metabolic Variability in Experimental Models

The formation of N-depropylpropafenone is significantly influenced by genetic polymorphisms, particularly within the cytochrome P450 (CYP) enzyme superfamily. nih.gov Propafenone is primarily metabolized via two main pathways: 5-hydroxylation, which is dependent on the polymorphic enzyme CYP2D6, and N-dealkylation to N-depropylpropafenone (also referred to as norpropafenone or NDPP), which is mediated by CYP3A4 and CYP1A2. nih.govnih.govresearchgate.net

Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 gene activity, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govmdpi.com This genetic variability leads to marked differences in metabolic profiles.

In extensive metabolizers (EMs), the CYP2D6 pathway is highly active, making 5-hydroxypropafenone (B19502) the primary metabolite. nih.gov Conversely, in poor metabolizers (PMs), who have deficient CYP2D6 activity, the metabolic burden shifts to alternative pathways. nih.govresearchgate.net Consequently, the N-dealkylation pathway, catalyzed by CYP3A4 and CYP1A2, becomes more prominent, leading to relatively higher plasma concentrations of N-depropylpropafenone in these individuals. nih.govnih.gov

Table 1: Influence of CYP2D6 Phenotype on Propafenone Metabolic Pathways

| Phenotype | Primary Metabolic Pathway | N-dealkylation Pathway Activity | Key Metabolite Formed |

| Extensive Metabolizer (EM) | 5-hydroxylation (via CYP2D6) | Secondary | 5-hydroxypropafenone |

| Poor Metabolizer (PM) | N-dealkylation (via CYP3A4/1A2) | Primary | N-depropylpropafenone |

Comparative Biotransformation Studies in Animal Models

Significant interspecies differences exist in the metabolism of propafenone, which impacts the utility of various animal models for human pharmacokinetic studies. The formation of N-depropylpropafenone and other metabolites varies considerably across species such as minipigs, rodents, and canines. nih.gov

Minipig as a Model for Human Drug Metabolism Research

The minipig has been increasingly considered as a non-rodent model in pharmacological research due to physiological and metabolic similarities to humans. jst.go.jp In vitro studies using liver microsomes have shown that minipigs can produce the same primary phase I metabolites of propafenone as humans, including 5-hydroxypropafenone and N-depropylpropafenone. upol.cznih.gov This suggests that at the subcellular level, the minipig microsomal system can be a reasonable model for human drug metabolism. upol.cznih.gov

Insights from Rodent and Canine Models in Metabolite Formation

Rodent and canine models are commonly used in preclinical studies, but they exhibit distinct metabolic profiles for propafenone compared to humans.

Rodent Models (Rat): In rat liver microsomes, the primary metabolic pathway for propafenone is 4'-hydroxylation, a reaction not prominent in humans. nih.govresearchgate.net While N-depropylpropafenone is formed in rats, it is considered a minor metabolite. nih.govresearchgate.net The enzymes responsible for N-dealkylation in rats are similar to humans (CYP1A and 3A families), but the dominant hydroxylation pathway catalyzed by the rat-specific CYP2D2 differs significantly from the CYP2D6-mediated 5-hydroxylation in humans. nih.gov

Canine Models (Dog): In dogs, N-dealkylation is a major metabolic pathway for propafenone, making it a more significant route than in humans or rats. nih.gov Studies using cryopreserved hepatocytes showed that N-depropylpropafenone was a prominent metabolite in dogs. researchgate.net This makes the canine model potentially useful for studying factors that influence the N-dealkylation pathway specifically.

These interspecies differences are critical for interpreting data from animal models and extrapolating findings to human populations.

Table 2: Comparative Propafenone Metabolism in Different Species (In Vitro)

| Species | Primary Metabolic Pathway | N-Depropylpropafenone Formation | Key Enzymes for N-dealkylation |

| Human | 5-hydroxylation | Minor to moderate nih.govresearchgate.net | CYP3A4, CYP1A2 nih.gov |

| Minipig | 4'-hydroxylation / 5-hydroxylation | Minor nih.govupol.cz | CYP3A, CYP1A families upol.cz |

| Rat | 4'-hydroxylation | Minor nih.govresearchgate.net | CYP1A, 2C, 3A families nih.gov |

| Dog | N-dealkylation | Major nih.govresearchgate.net | Not specified |

Molecular Pharmacology and Electrophysiological Mechanisms

Modulation of Ion Channels by N-Depropylpropafenone, (S)-

(S)-N-Depropylpropafenone, formed through the metabolism of propafenone (B51707), exerts its primary electrophysiological effects by modulating the function of cardiac ion channels. medchemexpress.com Its actions are characteristic of a Class 1C antiarrhythmic agent, primarily involving the blockade of voltage-gated sodium channels. nih.gov

Interaction with Voltage-Gated Sodium Channels

The principal mechanism of action for N-Depropylpropafenone is the blockade of voltage-gated sodium channels (Nav) in myocardial cells. medchemexpress.com These channels are responsible for the rapid influx of sodium ions that constitutes Phase 0 of the cardiac action potential, leading to the depolarization of the cell membrane. cvpharmacology.comnih.gov By binding to these channels, N-Depropylpropafenone reduces the fast inward sodium current. drugs.comdrugs.com This interaction slows the rate of myocardial conduction, which is a key antiarrhythmic effect. medchemexpress.com The blockade of sodium channels leads to a decrease in the upstroke velocity (Vmax) of the action potential. drugs.comdrugs.com

Comparative Sodium Channel Blocking Potency with Propafenone and Other Metabolites

Research indicates that N-Depropylpropafenone possesses weaker sodium channel blocking activity compared to its parent compound, propafenone, and the other major metabolite, 5-hydroxypropafenone (B19502). drugs.comdrugs.com In studies using canine Purkinje fibers, both propafenone and 5-hydroxypropafenone induced a use-dependent reduction in the maximum rate of depolarization (Vmax) at lower concentrations than N-Depropylpropafenone. nih.gov Similarly, in experiments on guinea pig ventricular muscle fibers, the depressive effect of N-Depropylpropafenone on Vmax was observed to be slightly less pronounced than that of propafenone and 5-hydroxypropafenone at the highest concentrations tested. nih.gov

| Compound | Relative Potency in Vmax Reduction | Experimental Model | Source |

|---|---|---|---|

| Propafenone | High | Canine Purkinje Fibers | nih.gov |

| 5-Hydroxypropafenone | High | Canine Purkinje Fibers | nih.gov |

| N-Depropylpropafenone | Lower than Propafenone and 5-Hydroxypropafenone | Canine Purkinje Fibers | nih.gov |

| Propafenone | High | Guinea Pig Ventricular Muscle | nih.gov |

| 5-Hydroxypropafenone | High | Guinea Pig Ventricular Muscle | nih.gov |

| N-Depropylpropafenone | Slightly less than Propafenone and 5-Hydroxypropafenone | Guinea Pig Ventricular Muscle | nih.gov |

Kinetics of Sodium Channel Block and Dissociation Rates

The kinetics of drug-channel interaction define the characteristics of the blockade. N-Depropylpropafenone exhibits slow onset and offset kinetics for its sodium channel block, a hallmark of Class 1C antiarrhythmics. nih.govwikipedia.org A comparative study in guinea pig ventricular muscle fibers revealed that propafenone and N-Depropylpropafenone have equally slow on-set/off-set kinetics. nih.gov This suggests that their rates of association with and dissociation from the sodium channel are comparable. In contrast, the metabolite 5-hydroxypropafenone demonstrated kinetics that were twice as long, indicating a significantly slower rate of dissociation from the inactivated sodium channels. nih.gov

Electrophysiological Effects in Isolated Myocardial Preparations

The interactions of (S)-N-Depropylpropafenone with ion channels and receptors translate into measurable changes in the electrophysiological properties of myocardial tissue.

Impact on Action Potential Characteristics (e.g., Maximum Rate of Depolarization, Refractory Periods)

Maximum Rate of Depolarization (Vmax): Consistent with its sodium channel blocking activity, N-Depropylpropafenone reduces the Vmax of the cardiac action potential. nih.govnih.gov This effect is use-dependent, meaning the degree of block increases with a higher heart rate. nih.gov

Action Potential Characteristics: In studies on isolated canine Purkinje fibers, N-Depropylpropafenone at concentrations from 1 x 10-8 to 1 x 10-5 M was shown to decrease both the amplitude and the duration of the action potential. nih.gov

Refractory Periods: The refractory period is the interval following an action potential during which a cell is incapable of repeating the action potential. byui.edunih.govwikipedia.org In one study utilizing guinea pig ventricular muscle fibers, N-Depropylpropafenone did not significantly alter the refractory periods. nih.gov This is in contrast to the highest concentration of 5-hydroxypropafenone, which did cause alterations. nih.gov

| Parameter | Effect | Experimental Model | Source |

|---|---|---|---|

| Maximum Rate of Depolarization (Vmax) | Decrease (Use-dependent) | Canine Purkinje Fibers | nih.gov |

| Action Potential Amplitude | Decrease | Canine Purkinje Fibers | nih.gov |

| Action Potential Duration | Decrease | Canine Purkinje Fibers | nih.gov |

| Refractory Periods | No significant alteration | Guinea Pig Ventricular Muscle | nih.gov |

Use-Dependent Effects on Sodium Channel Blockade in Purkinje Fibers

(S)-N-Depropylpropafenone, a metabolite of propafenone, demonstrates notable electrophysiological activity, specifically impacting the fast sodium channels responsible for the rapid depolarization phase of the cardiac action potential. Research conducted on canine Purkinje fibers has shown that this compound reduces the maximum upstroke velocity (Vmax) of the action potential in a use-dependent manner nih.gov. This characteristic signifies that the degree of sodium channel blockade intensifies with an increased heart rate.

In comparative studies, (S)-N-Depropylpropafenone was found to be less potent in its use-dependent blockade of sodium channels than its parent compound, propafenone, and another major metabolite, 5-hydroxypropafenone nih.gov. The use-dependent effects of propafenone and 5-hydroxypropafenone were observed at lower concentrations compared to (S)-N-Depropylpropafenone nih.gov. However, at a concentration of 1 x 10-5 M, all three compounds produced a comparable reduction in Vmax nih.gov. These findings underscore that while (S)-N-Depropylpropafenone is an active metabolite with significant electrophysiological effects, its potency in this regard is less pronounced than that of propafenone and 5-hydroxypropafenone.

The table below summarizes the comparative use-dependent effects on Vmax in canine Purkinje fibers.

| Compound | Concentration Range Studied | Observation |

| (S)-N-Depropylpropafenone | 1 x 10-8 to 1 x 10-5 M | Reduced Vmax in a use-dependent fashion at higher concentrations compared to Propafenone and 5-Hydroxypropafenone. nih.gov |

| Propafenone | 1 x 10-8 to 1 x 10-5 M | Reduced Vmax in a use-dependent fashion. nih.gov |

| 5-Hydroxypropafenone | 1 x 10-8 to 1 x 10-5 M | Reduced Vmax in a use-dependent fashion at lower concentrations than (S)-N-Depropylpropafenone. nih.gov |

Note: Detailed quantitative data on the percentage of Vmax reduction at varying stimulation frequencies for (S)-N-Depropylpropafenone is limited in the available literature.

Negative Inotropic Effects in Preclinical Models

In addition to its effects on cardiac electrophysiology, (S)-N-Depropylpropafenone also exerts a direct influence on myocardial contractility. Preclinical studies utilizing guinea pig papillary muscles have demonstrated that the compound produces negative inotropic effects nih.gov. This reduction in the force of muscular contraction was observed at concentrations greater than or equal to 1 x 10-6 M nih.gov.

This effect is shared with propafenone and 5-hydroxypropafenone, which also exhibit negative inotropic properties at similar concentrations nih.gov. The presence of these negative inotropic effects across propafenone and its major metabolites highlights a consistent pharmacological characteristic of this class of compounds.

The following table outlines the observed negative inotropic effects in a preclinical model.

| Compound | Preclinical Model | Effective Concentration for Negative Inotropic Effect |

| (S)-N-Depropylpropafenone | Guinea Pig Papillary Muscle | ≥ 1 x 10-6 M nih.gov |

| Propafenone | Guinea Pig Papillary Muscle | ≥ 1 x 10-6 M nih.gov |

| 5-Hydroxypropafenone | Guinea Pig Papillary Muscle | ≥ 1 x 10-6 M nih.gov |

Note: Comprehensive dose-response data detailing the percentage of reduction in contractile force at various concentrations of (S)-N-Depropylpropafenone is not extensively available in the reviewed scientific literature.

Stereochemistry and Structure Activity Relationship Sar of N Depropylpropafenone, S

Significance of the (S)-Configuration in Biological Activity and Target Interactions

The (S)-configuration of N-Depropylpropafenone is paramount to its biological activity, particularly its interaction with beta-adrenergic receptors. While direct studies on the enantiomers of N-Depropylpropafenone are limited, extensive research on the parent compound, propafenone (B51707), provides a strong foundation for understanding the significance of the (S)-configuration. For propafenone, the (S)-enantiomer is responsible for the majority of its beta-blocking activity, being approximately 50 to 100 times more potent than the (R)-enantiomer wjgnet.comnih.gov. This pronounced stereoselectivity is attributed to the specific three-dimensional arrangement of the hydroxyl and secondary amine groups in the (S)-enantiomer, which allows for a more favorable and higher-affinity interaction with the binding pocket of beta-adrenergic receptors nih.govmdpi.comchapman.edu. Given that N-Depropylpropafenone retains the same chiral center and core structure responsible for beta-blockade, it is highly probable that (S)-N-Depropylpropafenone exhibits similarly potent and stereoselective beta-blocking effects.

In contrast to its beta-blocking activity, the sodium channel-blocking effects of propafenone are not stereoselective, with both the (S)- and (R)-enantiomers demonstrating comparable potency wjgnet.comnih.gov. N-Depropylpropafenone is known to be a sodium channel blocker, contributing to its antiarrhythmic effects medchemexpress.com. Therefore, it is anticipated that both (S)- and (R)-N-Depropylpropafenone possess similar sodium channel blocking activity.

The biological significance of the (S)-configuration, therefore, lies in its dual activity. While both enantiomers contribute to the Class 1C antiarrhythmic effect via sodium channel blockade, the (S)-enantiomer is primarily responsible for the beta-blocking properties of the metabolite.

Comparative Pharmacological Profiles of (S)-N-Depropylpropafenone vs. (R)-N-Depropylpropafenone

While direct comparative studies on the pharmacological profiles of the individual enantiomers of N-Depropylpropafenone are not extensively available, a comparison can be inferred from the well-documented stereoselectivity of the parent compound, propafenone, and the general characteristics of the metabolite. Racemic N-depropylpropafenone has been shown to possess weaker sodium channel activity but equivalent affinity for beta-receptors when compared to racemic propafenone drugs.com.

Based on the stereopharmacology of propafenone, the following comparative profiles can be anticipated:

(S)-N-Depropylpropafenone: Exhibits potent beta-adrenergic blocking activity, similar to (S)-propafenone. It also contributes to sodium channel blockade.

(R)-N-Depropylpropafenone: Possesses negligible beta-blocking activity. Its primary pharmacological effect is sodium channel blockade, with a potency likely comparable to the (S)-enantiomer.

The table below summarizes the anticipated comparative pharmacological profiles.

| Pharmacological Effect | (S)-N-Depropylpropafenone | (R)-N-Depropylpropafenone |

|---|---|---|

| Beta-Adrenergic Blockade | Potent | Weak/Negligible |

| Sodium Channel Blockade | Active | Active |

Stereochemical Determinants of Ion Channel and Receptor Binding

The stereochemical configuration of N-Depropylpropafenone is a critical determinant of its binding affinity and orientation within the binding sites of its target ion channels and receptors.

Beta-Adrenergic Receptor Binding:

The high stereoselectivity of beta-blockers is a well-established principle in pharmacology nih.govchapman.edu. The binding of the (S)-enantiomer of aryl-oxy-propanolamine beta-blockers, including propafenone and by extension (S)-N-Depropylpropafenone, to beta-adrenergic receptors involves a specific three-point interaction. This interaction typically includes:

A hydrogen bond between the hydroxyl group of the propanolamine (B44665) side chain and a specific residue (often an asparagine or serine) in the receptor's binding pocket.

An ionic interaction between the protonated secondary amine of the side chain and an acidic residue (such as aspartate) in the receptor.

Hydrophobic and/or aromatic interactions between the aromatic ring system of the drug and hydrophobic pockets within the receptor.

The (S)-configuration allows for the optimal spatial orientation of these functional groups to simultaneously engage with their corresponding interaction points within the chiral environment of the receptor's binding site, leading to a high-affinity interaction. The (R)-enantiomer, due to its different spatial arrangement, cannot achieve this optimal three-point attachment, resulting in significantly lower binding affinity mdpi.combiorxiv.orgresearchgate.net.

Sodium Channel Binding:

The binding of Class I antiarrhythmic drugs to sodium channels is also influenced by stereochemistry, although the degree of selectivity can vary nih.gov. The interaction is generally less stereoselective than that observed with beta-receptors. For sodium channel blockers, the orientation of both the aromatic and amine groups, which is dictated by the stereochemistry at the chiral center, are important determinants of binding nih.gov. These drugs are thought to access their binding site from the intracellular side of the channel, and their affinity can be state-dependent (i.e., dependent on whether the channel is in a resting, open, or inactivated state). While both enantiomers of propafenone exhibit similar sodium channel blocking activity, subtle differences in their interaction with the channel cannot be entirely ruled out and may contribute to nuanced differences in their electrophysiological effects.

Relationship between Stereochemistry and Metabolic Fate

The metabolic fate of N-Depropylpropafenone is intrinsically linked to its stereochemistry, beginning with its formation from propafenone. The N-depropylation of propafenone is a stereoselective process mediated by cytochrome P450 (CYP) enzymes, primarily CYP1A2, CYP2D6, and CYP3A4 wjgnet.comnih.gov.

Studies have shown that the formation of N-depropylpropafenone can favor one enantiomer over the other, and this stereoselectivity can be dependent on the specific CYP enzyme involved and the substrate concentration. For instance, in vitro studies with rat hepatic microsomes have demonstrated that the N-desalkylation of propafenone favors the (R)-isomer at low substrate concentrations wjgnet.com. Furthermore, the clearance values for CYP3A4-mediated dealkylation of propafenone are stereoselective nih.gov.

The stereochemistry of N-Depropylpropafenone, once formed, will likely continue to influence its subsequent metabolism. Although specific pathways for the further metabolism of the individual N-Depropylpropafenone enantiomers are not well-documented, it is a general principle that drug-metabolizing enzymes, being chiral entities themselves, often exhibit stereoselectivity in their interactions with chiral substrates mdpi.com. Therefore, it is plausible that the (S)- and (R)-enantiomers of N-Depropylpropafenone are metabolized at different rates and potentially via different pathways, leading to different plasma concentrations and durations of action for each enantiomer. This enantiomer-enantiomer interaction, where one enantiomer can affect the metabolism of the other, has been observed for the parent compound, propafenone, where (R)-propafenone inhibits the metabolism of (S)-propafenone nih.gov.

The following table summarizes the key aspects of the relationship between stereochemistry and the metabolic fate of N-Depropylpropafenone.

| Metabolic Aspect | Influence of Stereochemistry |

|---|---|

| Formation from Propafenone | Stereoselective, mediated by CYP1A2, CYP2D6, and CYP3A4, with potential preference for one enantiomer depending on conditions. |

| Subsequent Metabolism | Likely stereoselective, with potential for different rates and pathways of metabolism for (S)- and (R)-N-Depropylpropafenone. |

| Enantiomer-Enantiomer Interaction | Possible, where one enantiomer could influence the metabolism of the other. |

Analytical Methodologies for Quantitative and Qualitative Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for N-Depropylpropafenone, (S)- Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and specific quantification of N-Depropylpropafenone in biological matrices. researchgate.net This methodology is favored for its high throughput, specificity, and minimal sample preparation requirements. researchgate.netunich.it

Researchers have developed robust LC-MS/MS methods for the simultaneous determination of propafenone (B51707) and its metabolites, including N-Depropylpropafenone. nih.govnih.gov A common approach involves a simple liquid extraction or protein precipitation from the biological sample (e.g., plasma) followed by chromatographic separation and mass spectrometric detection. nih.govscispace.com The chromatographic resolution is often achieved on a C18 column using a gradient mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile (B52724). nih.gov

Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, with quantification achieved through multiple reaction monitoring (MRM). unich.itscispace.comscholarsresearchlibrary.com This involves monitoring specific precursor ion to product ion transitions, which provides high selectivity. For N-Depropylpropafenone, a representative MRM transition is m/z 299.80 → 74.10. researchgate.net These methods demonstrate excellent sensitivity, with reported lower limits of quantification (LLOQ) as low as 0.51 ng/mL in human plasma. nih.gov

Table 1: Example LC-MS/MS Parameters for N-Depropylpropafenone Analysis

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | UHPLC/HPLC | nih.gov |

| Column | BEH C18 or similar reversed-phase column | nih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | scispace.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scispace.com |

| MRM Transition (m/z) | 299.80 → 74.10 | researchgate.net |

| Linear Range | 0.51-100 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.51 ng/mL | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of propafenone and its metabolites from various samples. taylorfrancis.comtaylorfrancis.com Isocratic and gradient HPLC methods have been developed that offer good resolution between the parent drug and its primary metabolites, 5-hydroxypropafenone (B19502) and N-depropylpropafenone. taylorfrancis.comtaylorfrancis.com

These methods typically utilize reversed-phase chromatography, with octadecylsilyl (ODS, C18) columns being the most common stationary phase. taylorfrancis.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. taylorfrancis.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using UV spectrophotometry. researchgate.net The total run time for these methods can be relatively short, often around 10 to 11 minutes. taylorfrancis.com

Chiral Separation Techniques (e.g., Precolumn Derivatization for Enantiomeric Analysis)

The enantioselective analysis of N-Depropylpropafenone is critical due to potential differences in the pharmacological activity of its (S)- and (R)-enantiomers. mdpi.com Chiral HPLC is the predominant method for separating these enantiomers. The separation can be achieved through two main approaches: direct and indirect methods. chiralpedia.com

The indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomeric complexes have different physicochemical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

More commonly, direct chiral separation is employed using a chiral stationary phase (CSP). nih.gov Several types of CSPs have been shown to be effective for resolving the enantiomers of N-Depropylpropafenone (also referred to as PPF-NOR in some literature). Polysaccharide-based columns, such as Chiralpak AD and Chiralcel OD-R, and protein-based columns, like Chiral AGP, have successfully resolved the enantiomers of N-Depropylpropafenone. nih.gov The choice of mobile phase composition is crucial for achieving optimal enantiomeric resolution on these columns. nih.gov

Table 2: Chiral Stationary Phases for N-Depropylpropafenone Enantiomer Resolution

| Chiral Stationary Phase (CSP) | CSP Type | Effectiveness for N-Depropylpropafenone | Reference |

|---|---|---|---|

| Chiralpak AD | Polysaccharide-based (Amylose derivative) | Effective in resolving enantiomers | nih.gov |

| Chiralcel OD-R | Polysaccharide-based (Cellulose derivative) | Effective in resolving enantiomers | nih.gov |

| Chiral AGP | Protein-based (α1-acid glycoprotein) | Effective in resolving enantiomers | nih.gov |

Spectroscopic Characterization Techniques in Research Contexts

In non-quantitative research settings, various spectroscopic techniques are employed to confirm the identity and elucidate the structure of N-Depropylpropafenone. These methods are essential for characterizing reference standards and identifying metabolites in discovery research.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides critical information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is commonly used, and the resulting mass spectrum helps confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to further validate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. nih.gov 1D NMR techniques, such as ¹H (proton) and ¹³C (carbon) NMR, provide detailed information about the chemical environment of the atoms in the molecule. nih.gov 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between different parts of the molecule, confirming the N-depropylated structure. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the chromophores of the compound, which can be useful for both identification and quantification. mtu.edursc.org

Method Validation Principles for Research Applications

For any quantitative analytical method to be considered reliable and reproducible, it must undergo a thorough validation process. ashdin.com The validation of bioanalytical methods for compounds like N-Depropylpropafenone typically follows guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). scispace.com Key validation parameters include: ashdin.com

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. scispace.comashdin.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte within a specified range. nih.govashdin.com Calibration curves are constructed, and a correlation coefficient (r²) of ≥0.99 is typically required. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govashdin.com These are assessed at multiple concentration levels, including the LLOQ, by analyzing quality control (QC) samples. Acceptance criteria for accuracy are often within ±15% (±20% at LLOQ) of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15% (20% at LLOQ). scispace.comscholarsresearchlibrary.com

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. scholarsresearchlibrary.comnveo.org

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extraction spiked sample.

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. scholarsresearchlibrary.com

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. scispace.com

A study validating a UHPLC-MS/MS method for N-Depropylpropafenone reported intra- and inter-day precision in the ranges of 2.63–7.55% and 1.56–10.2%, respectively, demonstrating the method's reproducibility. nih.gov

Preclinical Pharmacological and Toxicological Research

In Vitro Electrophysiological Studies (e.g., Canine Purkinje Fibers, Guinea Pig Papillary Muscles)

In vitro studies on isolated cardiac preparations have been instrumental in elucidating the direct effects of (S)-N-Depropylpropafenone on the electrical properties of heart muscle cells.

Studies utilizing canine Purkinje fibers have compared the electrophysiological effects of N-Depropylpropafenone (N-DP) with its parent compound, Propafenone (B51707), and another major metabolite, 5-Hydroxypropafenone (B19502) (5-OH). In these preparations, all three compounds were found to reduce the action potential amplitude and duration over a concentration range of 1 x 10⁻⁸ to 1 x 10⁻⁵ M. nih.gov

A key finding is that while all compounds depressed the maximum upstroke velocity (Vmax) of the action potential, N-Depropylpropafenone was less potent in this regard. nih.govnih.gov Propafenone and 5-OH-Propafenone induced a use-dependent reduction in Vmax at lower concentrations than N-Depropylpropafenone. nih.gov At a concentration of 1 x 10⁻⁵ M, the reduction in Vmax was comparable across all three compounds. nih.gov Furthermore, N-Depropylpropafenone, similar to Propafenone and 5-Hydroxypropafenone, was observed to shorten the action potential duration at 50% repolarization but not at 90% repolarization. nih.gov

| Parameter | Effect of (S)-N-Depropylpropafenone | Comparison with Propafenone | Comparison with 5-Hydroxypropafenone |

|---|---|---|---|

| Action Potential Amplitude | Reduced | Similar qualitative effect | Similar qualitative effect |

| Action Potential Duration | Reduced | Similar qualitative effect | Similar qualitative effect |

| Vmax (Maximum Upstroke Velocity) | Reduced | Less potent | Less potent |

| Use-Dependent Vmax Reduction | Present at higher concentrations | Less pronounced | Less pronounced |

Investigations in guinea pig papillary muscles have revealed that (S)-N-Depropylpropafenone exhibits negative inotropic effects. nih.gov This effect was observed at concentrations greater than or equal to 1 x 10⁻⁶ M and was also characteristic of Propafenone and 5-Hydroxypropafenone. nih.gov

Isolated Tissue and Organ Bath Studies

The primary focus of isolated tissue studies for (S)-N-Depropylpropafenone has been on cardiac muscle preparations, as detailed in the electrophysiological and inotropic findings above. These studies are fundamental in characterizing the direct pharmacological actions of the compound on cardiac tissue, independent of systemic physiological influences.

| Tissue Preparation | Parameter Measured | Effect of (S)-N-Depropylpropafenone | Effective Concentration |

|---|---|---|---|

| Guinea Pig Papillary Muscles | Inotropic State (Contractility) | Negative Inotropic Effect | ≥ 1 x 10⁻⁶ M |

Animal Models of Arrhythmia in Pharmacological Investigations

The antiarrhythmic potential of N-Depropylpropafenone has been assessed in a well-established animal model of arrhythmia. In conscious dogs with sustained ventricular tachycardia occurring 24 hours after myocardial infarction, N-Depropylpropafenone was administered via an atrial cannula. nih.gov The results of this investigation showed that at plasma levels comparable to those of the parent drug, N-Depropylpropafenone did not suppress the arrhythmia in any of the six dogs tested. nih.gov This was in contrast to 5-Hydroxypropafenone, which was effective in eliminating ventricular tachycardia in four out of six dogs. nih.gov

| Animal Model | Arrhythmia Type | Compound | Outcome |

|---|---|---|---|

| Conscious dogs with sustained ventricular tachycardia post-myocardial infarction | Sustained Ventricular Tachycardia | (S)-N-Depropylpropafenone | Did not suppress arrhythmia (0/6 dogs) |

| 5-Hydroxypropafenone | Eliminated ventricular tachycardia (4/6 dogs) |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For (S)-N-Depropylpropafenone, a key target of interest is the P-glycoprotein (P-gp) transporter, an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Propafenone (B51707) and its metabolites are known inhibitors of P-gp. nih.govplos.org

Docking studies on propafenone-type inhibitors have been conducted using homology models of P-gp to identify potential binding hypotheses. nih.gov These simulations suggest that propafenone and its derivatives likely bind within the transmembrane helices of P-gp, with key interactions involving specific amino acid residues. One study highlighted the importance of residue Y307 in the binding of propafenone analogs. nih.gov

For (S)-N-Depropylpropafenone, the absence of the N-propyl group compared to the parent propafenone molecule would alter its size, shape, and potentially its binding orientation within the P-gp binding pocket. It is plausible that the core scaffold of N-Depropylpropafenone still engages with similar hydrophobic and aromatic regions of the binding site. The secondary amine in (S)-N-Depropylpropafenone, in contrast to the tertiary amine in propafenone, could lead to different hydrogen bonding interactions. Studies on propafenone analogs have shown that the nature of the nitrogen atom and its substituents is critical for P-gp interaction, with diphenyl moieties significantly reducing activity due to steric hindrance. plos.org This suggests that the smaller size of the N-depropylated metabolite might be favorable for binding.

Another critical target for (S)-N-Depropylpropafenone is the voltage-gated sodium channel NaV1.5, which is central to its antiarrhythmic effect. medchemexpress.com Recent cryo-electron microscopy and molecular dynamics studies have revealed the open-state structure of NaV1.5 and the binding site for propafenone. nih.gov These studies show propafenone binding within the pore of the channel. It is highly probable that (S)-N-Depropylpropafenone, as an active metabolite, binds to a similar site, blocking the sodium channel and thus exerting its antiarrhythmic effects. The specific interactions and affinity may differ due to the structural change.

Table 1: Predicted Interactions of Propafenone Analogs with P-glycoprotein

| Interacting Residue | Interaction Type | Reference |

| Y307 | Pi-Pi Stacking, Hydrogen Bond | nih.gov |

| Y310 | Hydrogen Bond | nih.gov |

This table is based on studies of propafenone and its analogs, and the interactions for (S)-N-Depropylpropafenone are inferred.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its charge distribution, molecular orbitals, and reactivity. While specific quantum chemical studies on (S)-N-Depropylpropafenone are not readily found in the literature, such calculations would be instrumental in understanding its chemical behavior.

These calculations can determine the electrostatic potential surface, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how (S)-N-Depropylpropafenone might interact with polar residues in a protein binding site. The reactivity of the secondary amine and the hydroxyl group can be assessed by calculating parameters such as the Fukui functions, which indicate the sites most susceptible to nucleophilic or electrophilic attack.

For propafenone and its metabolites, understanding the electronic structure can help explain their metabolism by cytochrome P450 enzymes. The sites of metabolism are often determined by the lability of hydrogen atoms and the electron density at different parts of the molecule. Quantum chemical calculations could pinpoint the most likely sites of further metabolism on the (S)-N-Depropylpropafenone structure.

Table 2: Key Electronic Properties Obtainable from Quantum Chemical Calculations

| Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions. |

| Atomic Charges | Describes the charge distribution across the molecule. |

| Bond Dissociation Energies | Predicts the likelihood of metabolic reactions. |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active molecules (ligand-based) or the structure of the biological target (structure-based). nih.govdergipark.org.tr

A pharmacophore model for propafenone analogs as P-gp inhibitors would likely include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (the carbonyl group), and a positive ionizable feature (the nitrogen atom). researchgate.net The relative spatial arrangement of these features is critical for optimal interaction with the P-gp binding site.

For (S)-N-Depropylpropafenone, its structure fits the general pharmacophoric features of propafenone-type compounds. The absence of the N-propyl group would primarily affect the position and environment of the positive ionizable feature. A comparative pharmacophore modeling study including propafenone and its metabolites could elucidate the key features responsible for their differential activity and provide a basis for designing new analogs with improved properties.

Table 3: Potential Pharmacophoric Features of (S)-N-Depropylpropafenone

| Feature | Chemical Moiety |

| Aromatic Ring | Phenyl rings |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Hydroxyl oxygen |

| Hydrogen Bond Donor | Hydroxyl hydrogen, Amine hydrogen |

| Positive Ionizable | Secondary amine |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov While specific MD simulation studies on (S)-N-Depropylpropafenone are not prevalent, the methodology offers significant potential for understanding its behavior.

MD simulations of (S)-N-Depropylpropafenone in an aqueous environment could reveal its preferred conformations and intramolecular hydrogen bonding patterns. The flexibility of the molecule, particularly around the rotatable bonds in the side chain, is a key determinant of how it can adapt to a binding site. nih.gov

For the NaV1.5 channel, MD simulations have been used to validate the conductive open-state structure and to understand the permeation of sodium ions. nih.gov Similar simulations with (S)-N-Depropylpropafenone bound in the pore could elucidate how the metabolite affects the channel's dynamics and its ability to conduct ions, providing a molecular-level explanation for its channel-blocking activity.

Table 4: Applications of Molecular Dynamics Simulations for (S)-N-Depropylpropafenone

| Application | Insights Gained |

| Conformational Analysis | Identification of low-energy conformers in solution. |

| Binding Pose Stability | Validation of docking predictions and identification of stable interactions. |

| Binding Free Energy Calculation | Quantitative estimation of binding affinity. |

| Mechanism of Action | Understanding the dynamic effects of the ligand on the target protein. |

Emerging Research Perspectives and Future Directions

Elucidating the Full Spectrum of Ion Channel and Receptor Interactions

While it is established that N-Depropylpropafenone exhibits weaker sodium channel blocking activity compared to its parent compound, propafenone (B51707), it possesses a comparable affinity for beta-adrenergic receptors nih.govnih.gov. However, the complete picture of its interaction with a wide array of cardiac and non-cardiac ion channels and receptors remains to be fully elucidated, particularly for the (S)-enantiomer. Future research endeavors should focus on a comprehensive screening of (S)-N-Depropylpropafenone against a broad panel of ion channels, including various potassium (e.g., hERG, KCNQ1/mink) and calcium channels, to construct a detailed pharmacodynamic profile.

Table 1: Comparative Receptor and Ion Channel Activity

| Compound | Sodium Channel Activity | Beta-Adrenergic Receptor Affinity | Antiarrhythmic Potency |

|---|---|---|---|

| Propafenone | Potent | Present | High |

Investigating Novel Derivatizations and Analogues for Enhanced Specificity

The development of novel derivatives and analogues of (S)-N-Depropylpropafenone presents a promising avenue for creating more targeted therapeutic agents. By strategically modifying its chemical structure, it may be possible to enhance its affinity and selectivity for specific ion channels or receptors, potentially leading to improved efficacy and a better safety profile.

Research into novel propafenone analogues has already demonstrated the feasibility of altering the drug's properties for different therapeutic applications, such as overcoming multidrug resistance in cancer or for antimalarial activity. These studies provide a conceptual framework for the targeted derivatization of its metabolites. Future research could explore modifications to the propylamino side chain or the phenyl ring of (S)-N-Depropylpropafenone to modulate its interaction with specific biological targets. The synthesis and screening of a library of such analogues could identify compounds with enhanced specificity, potentially leading to new therapeutic leads with reduced off-target effects.

Advanced In Vitro Systems for Metabolism and Activity Profiling

To accurately predict the in vivo behavior of (S)-N-Depropylpropafenone, it is essential to employ advanced in vitro systems that closely mimic human physiology. While traditional models like human liver microsomes have been instrumental in identifying the roles of CYP1A2 and CYP3A4 in the N-dealkylation of propafenone, more sophisticated models are emerging nih.gov.

The use of recombinant human cytochrome P450 enzymes expressed in systems such as yeast or insect cells (e.g., SUPERSOMES) allows for the precise characterization of the kinetics and stereoselectivity of specific metabolic pathways nih.gov. Furthermore, primary human hepatocytes in culture offer a more holistic view of metabolism, incorporating both phase I and phase II enzymatic activities.

Looking ahead, three-dimensional (3D) cell culture models, such as spheroids and organoids, and microphysiological systems ("organs-on-a-chip") hold immense promise for metabolism and activity profiling. These models can better replicate the complex microenvironment of the liver and other organs, providing more predictive data on drug disposition and effect. Liver-humanized mouse models also represent a valuable in vivo tool for studying human-specific metabolism.

Integration of Omics Data in Understanding Metabolic Variability and Pharmacodynamics

The significant interindividual variability in the response to propafenone is, in large part, attributable to genetic polymorphisms in drug-metabolizing enzymes, most notably CYP2D6 nih.govahajournals.orgmdpi.com. The integration of "omics" data, particularly pharmacogenomics, is crucial for understanding how genetic variations influence the formation and activity of (S)-N-Depropylpropafenone.

Future research should extend beyond single-gene analyses to incorporate a broader range of omics data, including proteomics and metabolomics. Proteomics can provide insights into the expression levels of various drug-metabolizing enzymes and transporters, while metabolomics can offer a comprehensive snapshot of the metabolic state of an individual, potentially identifying endogenous biomarkers that correlate with drug response mdpi.com. By integrating these multi-omics datasets, researchers can build more sophisticated models to predict an individual's metabolic phenotype and their likely response to propafenone therapy, paving the way for more personalized treatment strategies.

Development of Stereoselective Synthetic Methodologies for (S)-N-Depropylpropafenone

The availability of pure (S)-N-Depropylpropafenone is a prerequisite for its detailed pharmacological characterization. Therefore, the development of efficient and scalable stereoselective synthetic methodologies is a critical area of future research. While the synthesis of racemic propafenone is well-established, the specific stereoselective synthesis of its metabolites presents a greater challenge ijpsonline.com.

Future synthetic strategies will likely leverage recent advances in asymmetric synthesis. Methodologies such as the use of chiral catalysts, enzymatic resolutions, or the employment of chiral starting materials can be explored to produce (S)-N-Depropylpropafenone with high enantiomeric purity mdpi.comnih.govorganic-chemistry.org. For instance, the asymmetric reduction of a suitable ketone precursor or the stereoselective opening of a chiral epoxide are potential key steps in a synthetic route. The development of robust and cost-effective synthetic methods will be essential to facilitate further research and potential clinical applications of this specific enantiomer.

Theoretical Frameworks for Predicting Stereoselectivity in Drug Action and Metabolism

Computational and theoretical approaches are becoming increasingly powerful tools in drug discovery and development rsc.org. The application of these methods to (S)-N-Depropylpropafenone can provide valuable insights into the molecular basis of its stereoselective interactions and metabolism.

Molecular docking and molecular dynamics simulations can be employed to model the binding of the (S)- and (R)-enantiomers of N-Depropylpropafenone to the active sites of metabolizing enzymes, such as CYP1A2 and CYP3A4, as well as to its pharmacological targets its.ac.id. These simulations can help to elucidate the structural determinants of stereoselectivity and predict the likely metabolic fate and activity of the different enantiomers.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can aid in the design of novel analogues with improved properties. By correlating the structural features of a series of compounds with their biological activity, these models can guide the synthesis of more potent and selective molecules. The integration of these theoretical frameworks into the research and development process can accelerate the discovery of new and improved therapeutic agents news-medical.net.

Q & A

Q. Which cytochrome P450 (CYP) enzymes are responsible for the formation of (S)-N-depropylpropafenone in humans?

(S)-N-Depropylpropafenone is a metabolite of propafenone, formed via oxidative N-dealkylation. In vitro studies using human liver microsomes indicate that CYP1A and CYP3A isoforms are primarily responsible for this metabolic step . Experimental validation involves incubating propafenone with microsomal fractions, selective CYP inhibitors, and monitoring metabolite formation via LC-MS/MS. For example, competitive inhibition assays with CYP1A2-specific inhibitors (e.g., furafylline) and CYP3A4 inhibitors (e.g., ketoconazole) can confirm enzyme contributions. Data from such assays should be normalized to control activities and validated against recombinant CYP isoforms .

Q. What analytical methods are validated for quantifying (S)-N-depropylpropafenone in biological matrices?

Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. A validated method involves:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.

- Chromatography : C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with gradient elution (mobile phase: methanol/0.1% formic acid).

- Detection : Multiple reaction monitoring (MRM) transitions for (S)-N-depropylpropafenone (e.g., m/z 342 → 189) and isotopically labeled internal standards. Key validation parameters include linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>85%). Cross-validation with human plasma and minipig matrices is critical due to interspecies variability in glucuronidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in (S)-N-depropylpropafenone levels between in vitro and in vivo models?

In vitro microsomal assays often overestimate metabolite formation compared to in vivo models due to differences in phase II metabolism (e.g., glucuronidation). For example, minipigs show rapid glucuronidation of (S)-N-depropylpropafenone, rendering plasma levels undetectable without glucuronidase treatment . To reconcile this:

- Step 1 : Perform in vivo studies with glucuronidase pretreatment of plasma samples to hydrolyze conjugates.

- Step 2 : Compare metabolite recovery rates between species using kinetic modeling (e.g., Michaelis-Menten parameters for UGT isoforms).

- Step 3 : Validate findings with human hepatocyte co-cultures incorporating both phase I and II enzymes.

Q. What experimental strategies optimize detection of conjugated metabolites in pharmacokinetic studies?

Conjugated metabolites (e.g., glucuronides) require enzymatic or chemical hydrolysis for quantification. A robust workflow includes:

- Hydrolysis : Incubate plasma with β-glucuronidase (e.g., 1000 U/mL, pH 5.0, 37°C, 18 hours) to liberate aglycones.

- Quenching : Add ice-cold methanol to terminate reactions and precipitate proteins.

- Validation : Spike recovery experiments with deuterated glucuronide standards to account for hydrolysis efficiency (target >90%). Note: Species-specific UGT activity (e.g., minipigs vs. humans) necessitates matrix-matched calibration curves .

Q. How can researchers address genetic variability in CYP2D6-mediated metabolism when studying (S)-N-depropylpropafenone?

CYP2D6 polymorphisms significantly affect propafenone metabolism. To control for this:

- Genotyping : Stratify human subjects or primary hepatocyte donors into CYP2D6 phenotypes (e.g., poor, intermediate, extensive metabolizers).

- In vitro modeling : Use recombinant CYP2D6 variants (e.g., CYP2D64, 10) to quantify isoform-specific contributions to N-depropylpropafenone formation.

- Data normalization : Express metabolite ratios (N-depropylpropafenone/propafenone) relative to CYP2D6 activity (e.g., dextromethorphan O-demethylation rates) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting data on metabolite bioavailability across species?

Minipigs exhibit lower (S)-N-depropylpropafenone plasma levels than humans due to efficient UGT-mediated conjugation. To contextualize findings:

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models incorporating interspecies UGT activity data (e.g., Vmax and Km values).

- In vitro-in vivo extrapolation (IVIVE) : Adjust for differences in hepatic blood flow and protein binding.

- Statistical rigor : Report confidence intervals for metabolic clearance rates and use ANOVA to test species-related variability (p < 0.05) .

Q. What statistical methods ensure reproducibility in metabolite quantification studies?

- Power analysis : Calculate sample size (n ≥ 6) to detect ≥20% differences in metabolite levels (α = 0.05, power = 0.8).

- Effect size reporting : Use Cohen’s d for intergroup comparisons (e.g., human vs. minipig glucuronidation rates).

- Data transparency : Share raw LC-MS/MS files in repositories like MetaboLights, with metadata aligned with FAIR principles .

Methodological Best Practices

Q. What controls are essential in microsomal assays studying (S)-N-depropylpropafenone formation?

- Negative controls : Heat-inactivated microsomes to rule out non-enzymatic degradation.

- Positive controls : Co-incubate with CYP isoform-specific substrates (e.g., phenacetin for CYP1A2).

- Matrix blanks : Analyze solvent-only samples to exclude background interference in MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.